2-Methoxyethyl vinyl ether
CAS No.: 1663-35-0
Cat. No.: VC21233107
Molecular Formula: C5H10O2
Molecular Weight: 102.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1663-35-0 |
---|---|
Molecular Formula | C5H10O2 |
Molecular Weight | 102.13 g/mol |
IUPAC Name | 1-ethenoxy-2-methoxyethane |
Standard InChI | InChI=1S/C5H10O2/c1-3-7-5-4-6-2/h3H,1,4-5H2,2H3 |
Standard InChI Key | GXZPMXGRNUXGHN-UHFFFAOYSA-N |
SMILES | COCCOC=C |
Canonical SMILES | COCCOC=C |
Boiling Point | 108.8 °C @ 760 MM HG |
Colorform | LIQUID |
Flash Point | 64 °F OC. |
Melting Point | -83 °C |
Introduction
Chemical Identity and Basic Properties
2-Methoxyethyl vinyl ether is an organic compound with the chemical formula C5H10O2. Also known as (2-methoxyethoxy)ethene, vinyl 2-methoxyethyl ether, and 1-methoxy-2-(vinyloxy)ethane, this compound is characterized by its vinyl ether functional group . It is registered with the Chemical Abstracts Service (CAS) under the registry number 1663-35-0 .
Chemical Structure and Nomenclature
The structure of 2-methoxyethyl vinyl ether features a vinyl group (CH2=CH-) bonded to an oxygen atom, which is further connected to a 2-methoxyethyl group. This arrangement gives the molecule its characteristic reactivity and properties. The IUPAC standard InChIKey for this compound is GXZPMXGRNUXGHN-UHFFFAOYSA-N .
Physical Properties
2-Methoxyethyl vinyl ether possesses physical properties that make it suitable for various applications in chemical synthesis and materials science. It has a molecular weight of 102.1317 g/mol . The compound is typically a colorless liquid with low volatility and demonstrates good solubility in water and many organic solvents.
Table 1: Physical Properties of 2-Methoxyethyl Vinyl Ether
Property | Value |
---|---|
Molecular Formula | C5H10O2 |
Molecular Weight | 102.1317 g/mol |
CAS Registry Number | 1663-35-0 |
Physical State | Colorless liquid |
Solubility | Soluble in water and organic solvents |
Synthesis Methods
The synthesis of 2-methoxyethyl vinyl ether has been documented in scientific literature, with various approaches depending on the intended application and scale of production.
Esterification Reaction
One common method for synthesizing 2-methoxyethyl vinyl ether involves an esterification reaction. This process typically uses ethylene glycol and appropriate vinyl-containing reagents in the presence of catalysts to facilitate the reaction.
Advanced Synthesis Techniques
Recent advancements in synthetic organic chemistry have enabled more efficient and selective methods for producing 2-methoxyethyl vinyl ether. These improvements have contributed to the increased availability and application of this compound in various research fields.
Chemical Reactions and Reactivity
2-Methoxyethyl vinyl ether participates in various chemical reactions, particularly polymerization processes that produce valuable polymeric materials.
Polymerization Reactions
The compound readily undergoes cationic polymerization to form poly(2-methoxyethyl vinyl ether), often abbreviated as PMOVE in scientific literature . This polymerization can be precisely controlled using living cationic polymerization techniques, allowing for the synthesis of polymers with narrow molecular weight distributions and well-defined end groups .
Base-Assisted Living Cationic Polymerization
Researchers have successfully employed base-assisted living cationic polymerization to create a series of poly(2-methoxyethyl vinyl ether)s with precisely defined end groups of varying hydrophobicities . This technique allows for exceptional control over the polymer architecture and properties, making it valuable for specialized applications.
Polymeric Applications and Properties
When polymerized, 2-methoxyethyl vinyl ether forms polymers with remarkable properties that have been extensively studied and applied in various fields.
Thermosensitive Properties
One of the most significant characteristics of poly(2-methoxyethyl vinyl ether) is its thermosensitive behavior in solution. Aqueous solutions of this polymer exhibit lower critical solution temperature (LCST) behavior, while its solutions in certain organic solvents demonstrate upper critical solution temperature (UCST) properties .
End Group Effects on Thermal Behavior
Research has demonstrated that the end group of poly(2-methoxyethyl vinyl ether) significantly affects the temperature-induced phase separation behavior of its solutions. The cloud points of these solutions are influenced by the hydrophobicity of the end group, as well as the molecular weight and concentration of the polymer .
Table 2: Factors Affecting Cloud Points of Poly(2-methoxyethyl vinyl ether) Solutions
Factor | Effect on Cloud Point |
---|---|
End Group Hydrophobicity | Higher hydrophobicity generally lowers LCST |
Molecular Weight | Increasing molecular weight can affect transition temperature |
Polymer Concentration | Higher concentrations typically lower the LCST |
Solvent System | Determines whether LCST or UCST behavior is observed |
Hydration Behavior and Spectroscopic Investigation
Infrared spectroscopic studies have provided valuable insights into the hydration changes of poly(2-methoxyethyl vinyl ether) during temperature-responsive phase separation in water.
Spectroscopic Observations
Infrared spectroscopy reveals that during phase separation, the C-H stretching bands of poly(2-methoxyethyl vinyl ether) shift downward (red shift) . Notably, the IR band assigned to the antisymmetric stretching vibration of the terminal methyl groups exhibits a remarkably large red shift of approximately 16 cm^-1 .
Hydrogen Bonding Interactions
Density functional theory (DFT) calculations indicate that the observed spectral shifts are primarily due to the breaking of hydrogen bonds between the oxygen atoms of the methoxy groups and water molecules . Additionally, these shifts are partially attributed to the breaking of CH···O hydrogen bonds to the methoxy groups.
LCST Behavior in Water
Aqueous solutions of poly(2-methoxyethyl vinyl ether) demonstrate lower critical solution temperatures of approximately 66°C in H2O and 65°C in D2O at concentrations of around 15 wt% . This thermosensitive behavior is crucial for various applications, including drug delivery systems and smart materials.
Recent Developments in Biomedical Applications
Recent research has explored the application of poly(2-methoxyethyl vinyl ether) in biomedical fields, particularly as an alternative to the widely used poly(ethylene glycol) (PEG).
Stealth Nanoparticles
Poly(2-methoxyethyl vinyl ether) has been successfully employed as a surface modifier for gold nanoparticles, creating stealth nanoparticles with reduced serum protein adsorption and prolonged blood circulation . This application addresses the limitations of PEG, which has been reported to exhibit antigenicity in some formulations.
Intermediate Water Formation
A key advantage of poly(2-methoxyethyl vinyl ether) in biomedical applications is its ability to form intermediate water molecules that suppress non-specific protein adsorption and platelet adhesion to material surfaces . This property makes it particularly valuable for creating biocompatible materials for medical applications.
Comparison with PEG
Comparative studies indicate that poly(2-methoxyethyl vinyl ether)-modified nanoparticles demonstrate stealthiness equivalent to that achieved by PEGylation . Additionally, these modified nanoparticles show no significant cytotoxicity when incubated with murine macrophage cell lines, further supporting their potential for biomedical applications.
Table 3: Comparison of Poly(2-methoxyethyl vinyl ether) and PEG for Nanoparticle Modification
Property | Poly(2-methoxyethyl vinyl ether) | Poly(ethylene glycol) |
---|---|---|
Protein Adsorption | Reduced | Reduced |
Blood Circulation | Prolonged | Prolonged |
Cytotoxicity | Not significant | Generally low |
Antigenicity | Not reported | Reported in some formulations |
Intermediate Water Formation | Forms intermediate water molecules | Less prominent |
Synthesis of End-Functionalized Polymers
The precise synthesis of end-functionalized poly(2-methoxyethyl vinyl ether) has been achieved through living cationic polymerization techniques.
Control of Molecular Architecture
Researchers have successfully synthesized a series of poly(2-methoxyethyl vinyl ether)s with narrow molecular weight distributions and perfectly defined end groups . This level of control over the molecular architecture enables the development of polymers with tailored properties for specific applications.
End Group Functionalization
The hydrophobicity of the end groups significantly influences the thermosensitive behavior of poly(2-methoxyethyl vinyl ether) solutions . By carefully selecting and implementing various end groups, researchers can tune the phase separation behavior of these polymers to suit specific requirements.
Future Perspectives and Research Directions
The versatility and unique properties of 2-methoxyethyl vinyl ether and its polymers continue to inspire research and development in various fields.
Advanced Drug Delivery Systems
The thermosensitive properties of poly(2-methoxyethyl vinyl ether) make it an attractive candidate for developing advanced drug delivery systems that respond to temperature changes, enabling targeted release of therapeutic agents.
Biocompatible Materials
The ability of poly(2-methoxyethyl vinyl ether) to form intermediate water molecules that suppress protein adsorption positions it as a promising material for developing biocompatible surfaces for medical devices and implants.
Smart Materials and Sensors
The responsive nature of poly(2-methoxyethyl vinyl ether) to environmental changes suggests potential applications in developing smart materials and sensors that can detect and respond to temperature variations.
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